molecular formula C59H92O27 B077562 Theasaponin CAS No. 11055-93-9

Theasaponin

Cat. No. B077562
CAS RN: 11055-93-9
M. Wt: 1233.3 g/mol
InChI Key: BWPGKXYWPBQBPV-MWQJAWBESA-N
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Description

Theasaponin is a triterpenoid saponin . It is found in the seeds of the Camellia sinensis plant . Theasaponin E1 (TSE1) is an oleanane-type saponin from Camellia sinensis seeds .


Synthesis Analysis

Theasaponin biosynthesis involves multiple gene families. In a study on Camellia oleifera, 143 triterpenoid backbone biosynthetic genes, 1169 CYP450s, and 1019 UGTs were identified . The expression profiles of these genes were analyzed in different tissue and seed developmental stages of C. oleifera . The results suggested that MVA is the main pathway for triterpenoid backbone biosynthesis . Moreover, 11 CYP450s, 14 UGTs, and 8 transcription factors were identified as the candidate genes involved in theasaponin biosynthesis in Camellia oleifera seeds .


Molecular Structure Analysis

Theasaponin has a molecular formula of C59H92O27 . The structure of theasaponin was characterized based on comprehensive 1D and 2D NMR spectroscopy and high-resolution mass spectrometry .


Chemical Reactions Analysis

The synthesis of saponins, including theasaponin, involves the preparation of aglycones and carbohydrate building blocks, assembly strategies, and protecting-group strategies . Theasaponin exhibits cytotoxic effects in cancer cells and not in normal cells at the same concentration .


Physical And Chemical Properties Analysis

Saponins, including theasaponin, are amphiphilic glycosides of steroids and triterpenes . They exhibit a wide range of biological and pharmacological properties and serve as major active principles in folk medicines .

Scientific Research Applications

  • Pesticide Adjuvants and Biological Pesticides : Theasaponin from Camellia cake shows promise as a pesticide agent and biological pesticide. Although its industrial application faces challenges like low purity and high extraction cost, its environmentally friendly nature is driving increased interest and governmental support. It's expected to yield significant technical and economic benefits (Shen Lirong, 2010).

  • Gastroprotective Effects : Certain theasaponins, such as Theasaponin A2, demonstrate significant gastroprotective properties, surpassing those of omeprazole, a commonly used medication. This suggests their potential in treating gastric mucosal lesions (T. Morikawa, Ning Li, A. Nagatomo, H. Matsuda, Xian Li, M. Yoshikawa, 2006).

  • Surfactant and Flame Retardant : Theasaponin from Camellia oleifera has applications as a surfactant and flame retardant. Its functions include hemolysis, sterilization, insecticide, anti-inflammatory, analgesic, anticancer activities, and plant growth promotion. It's used in various industries, including construction, textiles, biological pesticides, and food (Z. Hao, Wang Chengzhang, Chen Hongxia, Gong Kun, 2009).

  • Anti-Angiogenesis and Anti-Obesity : Theasaponin E1 (TSE1) exhibits significant anti-angiogenic and anti-obesity properties, contributing to its potential as a chemotherapeutic agent for cancer treatment. It inhibits growth factor receptors, leading to the suppression of certain cell signaling pathways (Jong-deog Kim, N. Chaudhary, H. Seo, Min-Yong Kim, T. Shin, 2014).

  • Antitumor Activity : New theasaponin derivatives from Camellia oleifera have been discovered with potent antitumor activity. They work by triggering apoptosis through specific cellular pathways and show potential as chemotherapeutic agents (Zelong Wu, X. Tan, Junqin Zhou, Jun Yuan, Guliang Yang, Ze Li, Hongxu Long, Yuhang Yi, Chenghao Lv, Chaoxi Zeng, Si Qin, 2022).

  • Antibacterial Effects : Theasaponin extracted from Camellia oleifera seed cake has shown significant antibacterial effects against various bacteria, including Staphylococcus aureus and Escherichia coli (Cheng Wu-lin, 2012).

  • Improving Foaming Capacity of Soy Protein : The addition of theasaponins can significantly enhance the foaming capacity of soy protein, which could have implications in food processing and formulation (T. Tian, 2009).

  • Cancer Chemoprevention : Theasaponin derivatives from tea seed saponin of Camellia sinensis have shown potential as cancer chemopreventive agents. Their structure modification enhances their bioactivity, offering new avenues for natural cancer prevention strategies (Weihong Zhao, Ning Li, Xiangrong Zhang, Wenli Wang, Jiayuan Li, Yingying Si, 2015).

Mechanism of Action

Theasaponin E1 (TSE1) has been found to induce apoptosis, arrest cell cycle, and inhibit angiogenesis activities against platinum-resistant ovarian cancer cells . It significantly induced OVCAR-3 cell apoptosis via the intrinsic and extrinsic apoptotic pathways . TSE1 treatment potently downregulated protein expression of the Notch ligands including Delta-like protein 4 (Dll4) and Jagged1, and reduced the protein level of the intracellular domain (NICD) of Notch1 .

Safety and Hazards

Theasaponin exhibits cytotoxic effects in cancer cells and not in normal cells at the same concentration . It was found that saponins are safe at the maximum dose rate of 25 µg/mL with a cell viability of 90% .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H92O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50)42(41(73)43(83-53)48(74)75)82-51-40(72)38(70)37(69)30(19-60)80-51/h10-11,27-47,50-53,60-62,64-73H,12-23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPGKXYWPBQBPV-MWQJAWBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(CO9)O)O)O)C)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H92O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1233.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

11055-93-9
Record name Theasaponine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011055939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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